2-Methyl-6-(4-chlorophenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde, acetone, and malononitrile.
Knoevenagel Condensation: 4-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 4-chlorobenzylidenemalononitrile.
Cyclization: The intermediate 4-chlorobenzylidenemalononitrile undergoes cyclization with acetone in the presence of ammonium acetate to form 6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position of the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation: The methyl group at the 2-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium hydrosulfide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst under pressure.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Amino or aldehyde derivatives of the original compound.
Oxidation: Carboxylic acid or aldehyde derivatives.
Scientific Research Applications
6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Studies: It serves as a probe molecule in studying enzyme interactions and receptor binding in biochemical assays.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application:
Pharmacological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or proteases involved in disease pathways.
Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transport and light emission processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-methylpyrimidine-4-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
6-(4-chlorophenyl)-2-methylpyrimidine-4-amine: Similar structure but with an amino group instead of a cyano group.
6-(4-chlorophenyl)-2-methylpyrimidine-4-aldehyde: Similar structure but with an aldehyde group instead of a cyano group.
Uniqueness
6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-15-11(7-14)6-12(16-8)9-2-4-10(13)5-3-9/h2-6H,1H3 |
InChI Key |
CSNPGFGGNYFPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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